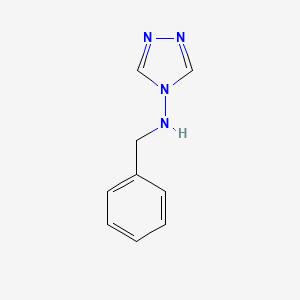

4-Benzylamino-4H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Academic Research

The 1,2,4-triazole nucleus, a five-membered ring composed of two carbon and three nitrogen atoms, is a cornerstone in heterocyclic chemistry. imist.ma This structural motif is of immense interest to academic researchers due to the wide-ranging biological activities exhibited by its derivatives. imist.maresearchgate.net The unique arrangement of heteroatoms in the 1,2,4-triazole ring allows for a variety of interactions with biological targets, making it a "privileged scaffold" in medicinal chemistry. nih.gov

The academic significance of 1,2,4-triazoles is underscored by their diverse and well-documented pharmacological potential. Research has extensively explored their applications as antibacterial, antifungal, anticancer, anticonvulsant, anti-inflammatory, and antiviral agents. imist.maresearchgate.netnih.govnih.gov The stability of the triazole ring, which can exist in two tautomeric forms (1H-1,2,4-triazole and 4H-1,2,4-triazole), further contributes to its utility as a building block in the synthesis of more complex molecules. imist.manih.gov Beyond medicine, 1,2,4-triazole derivatives are also investigated for applications in agriculture as fungicides and herbicides, and in materials science as corrosion inhibitors. nih.govmdpi.com The versatility of this heterocyclic system continues to drive extensive research into the synthesis and characterization of novel derivatives. dntb.gov.uaresearchgate.net

Overview of 4-Benzylamino-4H-1,2,4-triazole within the Context of 1,2,4-Triazoles

This compound is a specific derivative that belongs to the extensive family of 1,2,4-triazoles. Its structure is characterized by a benzylamino group attached to the nitrogen atom at the 4-position of the 4H-1,2,4-triazole ring. This compound is typically synthesized from a precursor, 4-amino-4H-1,2,4-triazole. researchgate.netgoogle.comnih.gov The synthesis of related structures, such as Schiff bases, often involves the condensation reaction between 4-amino-4H-1,2,4-triazole and a suitable aldehyde, like 4-(diethylamino)benzaldehyde. nih.gov

The synthesis of derivatives containing substituted benzyl (B1604629) and benzylamino groups has been reported, highlighting the chemical accessibility of compounds like this compound. nih.gov These synthetic routes often involve the reaction of a Schiff base with a reducing agent. nih.gov As an intermediate, this compound provides a platform for further chemical modifications, allowing researchers to explore the structure-activity relationships of this class of compounds. The study of such derivatives contributes to the broader understanding of how substitutions on the 1,2,4-triazole core influence its chemical properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-2-4-9(5-3-1)6-12-13-7-10-11-8-13/h1-5,7-8,12H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDFDAGDXMPLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340262 | |

| Record name | 4H-1,2,4-Triazol-4-amine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6111-75-7 | |

| Record name | 4H-1,2,4-Triazol-4-amine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Benzylamino 4h 1,2,4 Triazole Derivatives

Strategies for the Synthesis of the 4-Benzylamino-4H-1,2,4-triazole Scaffold

The construction of the core 4-amino-1,2,4-triazole (B31798) ring system is the foundational step, which is then typically followed by the introduction of the benzylamino group. The primary approaches to the triazole ring itself involve various cyclization reactions.

Cyclization Reactions

Cyclization reactions are the most common methods for assembling the 1,2,4-triazole (B32235) ring. These strategies involve the condensation and subsequent ring closure of linear precursors containing the necessary nitrogen and carbon atoms.

A prevalent and versatile method for synthesizing the 4-amino-1,2,4-triazole core involves the cyclization of thiosemicarbazides, which are themselves readily prepared from hydrazides. The general pathway begins with the reaction of a carboxylic acid hydrazide, such as phenylacetic acid hydrazide, with an isothiocyanate to form a 1,4-substituted thiosemicarbazide (B42300). nih.govmdpi.com These thiosemicarbazide intermediates are then cyclized, typically under alkaline conditions, to yield the corresponding 4-substituted-4H-1,2,4-triazole-3-thiol. mdpi.com

For instance, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol can be synthesized from phenylacetic acid hydrazide. nih.govmdpi.com This precursor, containing the essential 4-amino group and the benzyl (B1604629) substituent at the 5-position (which can be considered a precursor to the final structure), is formed by reacting the appropriate starting materials with hydrazine (B178648) hydrate (B1144303). mdpi.com The subsequent reaction of this 4-amino triazole with benzaldehyde (B42025) leads to the formation of a Schiff base, a direct precursor to the target compound. mdpi.com

Table 1: Synthesis of 4-Amino-1,2,4-Triazole Derivatives from Thiosemicarbazides

| Starting Hydrazide | Reagent | Intermediate | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Phenylacetic acid hydrazide | Hydrazine hydrate | Potassium dithiocarbazinate | 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | 53 | mdpi.com |

Another effective strategy for constructing the 1,2,4-triazole ring is the oxidative cyclization of amidrazones with aldehydes. This method provides a route to various 3,4,5-trisubstituted 1,2,4-triazoles. The reaction is often facilitated by an oxidizing agent in an environmentally benign medium. For example, using ceric ammonium (B1175870) nitrate (B79036) as a catalyst in polyethylene (B3416737) glycol (a recyclable medium) has been shown to be an economical and viable approach for commercial applications. organic-chemistry.org This pathway allows for the direct incorporation of substituents at the 3, 4, and 5 positions of the triazole ring, offering a high degree of flexibility in derivative synthesis. organic-chemistry.org

Beyond the common cyclization methods, [3+2] cycloaddition reactions represent a powerful tool for synthesizing triazole rings. These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered heterocyclic ring. One such approach involves the reaction between N-CF3 imidoyl chlorides and N-isocyaniminotriphenylphosphorane, which can yield triazole derivatives through flexible modulation of reaction conditions. organic-chemistry.org Metal-free [3+2] cycloaddition/decarboxylation reactions between aryl diazonium salts and azlactone derivatives have also been developed to produce 1,3,5-trisubstituted-1,2,4-triazoles.

Nucleophilic Substitution Reactions

The introduction of the benzylamino moiety onto the N-4 position of the triazole ring is most effectively achieved through the formation and subsequent reduction of a Schiff base. This two-step process begins with a nucleophilic attack of the 4-amino group on an aldehyde.

The initial step involves the condensation of a 4-amino-4H-1,2,4-triazole derivative with benzaldehyde or a substituted benzaldehyde. This reaction forms a 4-(benzylideneamino)-4H-1,2,4-triazole, also known as an azomethine or Schiff base. mdpi.comresearchgate.net This reaction is typically straightforward and provides the precursor for the final reduction step. mdpi.com

The second step is the reduction of the C=N double bond of the Schiff base to a C-N single bond, yielding the final 4-benzylamino derivative. This transformation is commonly accomplished using a reducing agent such as sodium borohydride (B1222165) (NaBH4) in a suitable solvent like diglyme. nih.gov This reduction specifically yields 4-benzylamino-4H-1,2,4-triazol-5(4H)-one derivatives from their corresponding Schiff base precursors. nih.gov

Table 2: Synthesis of Schiff Base Precursors to 4-Benzylamino-4H-1,2,4-triazoles

| 4-Amino-Triazole Substrate | Aldehyde | Product | Yield (%) | Ref |

|---|---|---|---|---|

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 5-Benzyl-4-(benzylideneamino)-4H-1,2,4-triazole-3-thiol | 43 | mdpi.com |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | 58 | mdpi.com |

While direct N-alkylation of the 4-amino group with benzyl halides is conceivable, alkylation often occurs regioselectively on the ring nitrogens (N1 position) rather than the exocyclic amino group, leading to 1-alkyl-4-amino-1,2,4-triazolium salts. nih.govdtic.mil Therefore, the Schiff base formation followed by reduction is the more controlled and widely reported method for obtaining the desired 4-benzylamino scaffold.

Cross-Coupling Methodologies

For the synthesis of more complex derivatives, where aryl or heteroaryl substituents are desired at the carbon atoms (C3 and C5) of the triazole ring, cross-coupling reactions are invaluable. The Suzuki cross-coupling reaction is a particularly powerful and frequently used method. nih.gov

This methodology involves the palladium-catalyzed reaction between a halogenated 1,2,4-triazole derivative and an organoboron compound, typically a boronic acid. nih.gov The synthesis starts with a pre-formed 4-alkyl-3,5-dihalo-4H-1,2,4-triazole. This precursor is then coupled with various commercially available boronic acids to introduce a wide array of substituents onto the triazole core. This approach has been successfully used to synthesize series of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, demonstrating its utility in creating libraries of structurally diverse compounds. nih.gov

Oxidative Cyclization Approaches

Oxidative cyclization represents a significant strategy for the synthesis of the 1,2,4-triazole ring system. acs.orgorganic-chemistry.org These methods often involve the formation of new carbon-nitrogen and nitrogen-nitrogen bonds through an oxidative process, frequently catalyzed by a metal. acs.orgorganic-chemistry.org

A notable example is the copper-catalyzed oxidative coupling reaction that allows for a one-step synthesis of 1,2,4-triazole derivatives from readily available starting materials under an air atmosphere. acs.orgorganic-chemistry.org This process is believed to proceed through sequential N-C and N-N bond-forming copper-catalyzed oxidative coupling reactions. acs.org The use of molecular oxygen as the oxidant is environmentally benign, producing water as the only theoretical byproduct. acs.org For the synthesis of 1H-1,2,4-triazoles from amidines and nitriles, the addition of cesium carbonate (Cs₂CO₃) has been shown to be effective. acs.org

Another approach involves the selenium dioxide-mediated oxidative intramolecular cyclization of heterocyclic hydrazones, which has been used to construct fused 1,2,4-triazoles with moderate to good yields. nih.govfrontiersin.org Furthermore, iodine-catalyzed methods have been developed where hydrazones react with amines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to furnish 1,2,4-triazoles. frontiersin.org

Electrochemical methods also offer a facile route to 1,2,4-triazoles through oxidative cyclization. researchgate.net For instance, an electro-oxidative cyclization of hydrazones with benzylamines and benzamides has been reported to produce 1,2,4-triazoles in satisfactory yields. researchgate.net This strategy benefits from the use of inexpensive stainless steel as the anode and avoids the need for chemical oxidants. researchgate.net

Derivatization and Functionalization of the 4H-1,2,4-Triazole Core

Formation of Schiff Bases

The amino group at the 4-position of the 4H-1,2,4-triazole ring is a key functional handle for derivatization, most notably through the formation of Schiff bases. ijrrr.comnepjol.infomdpi.comresearchgate.netnih.govjocpr.com This transformation is typically achieved by the condensation reaction of a 4-amino-4H-1,2,4-triazole derivative with various aldehydes or ketones. ijrrr.comnih.govjocpr.comresearchgate.net

The reaction is often carried out by refluxing the 4-amino-1,2,4-triazole and the carbonyl compound in a suitable solvent, such as acetic acid or ethanol, sometimes with a catalytic amount of a stronger acid. ijrrr.comnih.gov For example, 4-(substituted benzylideneamino)-4H-1,2,4-triazole derivatives can be synthesized by reacting 4-amino-1,2,4-triazole with the appropriate substituted ketone in the presence of acetic acid. ijrrr.com Similarly, the reaction of 4-amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol with various aldehydes leads to the corresponding Schiff bases. mdpi.com

The synthesis of these Schiff bases is a versatile method for introducing a wide range of substituents onto the triazole scaffold, thereby allowing for the modulation of its chemical and physical properties. nih.gov The resulting imine (C=N) bond of the Schiff base is a characteristic feature that can be identified by spectroscopic methods such as IR and NMR. researchgate.net

Table 2: Synthesis of Schiff Bases from 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol mdpi.com

| Aldehyde | Product | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | 59 | 197-198 |

| p-Chlorobenzaldehyde | 4-[(4-Chlorobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | 59 | 225-226 |

| m-Nitrobenzaldehyde | 4-[(3-Nitrobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | 51 | 165-166 |

N-Substitution Reactions

N-substitution reactions are a fundamental way to modify the properties of the 4H-1,2,4-triazole core. ijcrt.org Due to the presence of multiple nitrogen atoms, electrophilic substitution typically occurs at the nitrogen atoms. nih.gov The 1H-1,2,4-triazole tautomer is generally more stable than the 4H-1,2,4-triazole. nih.govnih.gov

Various methods have been developed for the N-arylation of 1,2,4-triazoles. For instance, an efficient protocol using substituted aryl bromides catalyzed by copper(I) chloride (CuCl) under ligand-free conditions has been reported to give good to excellent yields. researchgate.net Another approach involves the reaction of diacylhydrazines with aromatic amines in the presence of a dehydrating agent to produce 3,4,5-trisubstituted 4H-1,2,4-triazoles. nih.gov

Furthermore, N-substitution can be achieved through quaternization reactions. For example, a pyridyl ring can be anchored onto aryl-substituted 1,2,4-triazole ring systems through a simple quaternization reaction. researchgate.net These reactions expand the diversity of accessible 1,2,4-triazole derivatives.

Diversification of Functional Groups

The 4H-1,2,4-triazole core allows for a wide range of functional group manipulations beyond Schiff base formation and N-substitution. thieme-connect.com For instance, the conversion of a thiol group at the 3-position into other functionalities is a common strategy. S-substituted triazoles can be prepared from 5-mercapto-1,2,4-triazoles, which serve as versatile scaffolds. nih.gov

Furthermore, multi-component reactions offer an efficient pathway to highly functionalized 1,2,4-triazoles. scispace.com For example, a three-component reaction of alkynes, trimethylsilyl (B98337) azide (B81097) (TMSN₃), and dimethyl sulfoxide (B87167) (DMSO) has been used for the synthesis of 1,2,4-triazole derivatives. frontiersin.orgscispace.com

A divergent synthetic strategy allows for the synthesis of different substituted amino-1,2,4-triazole derivatives from the same starting material by simply varying the reaction conditions. thieme-connect.com For example, cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides under acidic conditions can yield amino-1,2,4-triazoles, while neutral conditions in water can lead to nitroimino-1,2,4-triazoles. thieme-connect.com

Reaction Mechanisms and Reactivity Profiles

The reactivity of the 4H-1,2,4-triazole ring is characterized by its susceptibility to both electrophilic and nucleophilic attack. nih.gov Due to the high electron density, electrophilic substitution occurs at the nitrogen atoms. nih.gov Conversely, the carbon atoms of the triazole ring are π-deficient due to their attachment to two electronegative nitrogen atoms, making them susceptible to nucleophilic substitution under mild conditions. nih.gov

The mechanism of oxidative cyclization for the formation of 1,2,4-triazoles often involves the in-situ generation of an intermediate that undergoes subsequent ring closure. In copper-catalyzed reactions, it is proposed that the copper catalyst facilitates the formation of an amidine intermediate, which then undergoes oxidative cyclization. acs.orgorganic-chemistry.org In the case of iodine-catalyzed reactions, a possible mechanism involves the Michael-type nucleophilic addition of an amino group to form an intermediate that then cyclizes. frontiersin.org

For the divergent synthesis of substituted amino-1,2,4-triazoles, control experiments and DFT studies have suggested that under acidic conditions, the transformation proceeds via an intramolecular 1,3-hydride transfer, leading to the elimination of nitrous acid (HNO₂). thieme-connect.com Under neutral conditions, the reaction is believed to proceed through an oxidative intramolecular annulation. thieme-connect.com

The tautomerism of 1,2,4-triazoles, existing as 1H and 4H forms, also plays a crucial role in their reactivity. nih.govijsr.net The 1H-1,2,4-triazole is generally the more stable tautomer. nih.govijsr.net In substituted 3-mercapto-1,2,4-triazoles, thione-thiol tautomerism is observed, with the thione form typically being predominant. ijsr.net

Mechanistic Pathways of Formation

The synthesis of 4-amino-4H-1,2,4-triazole derivatives, including the title compound, can be achieved through several established routes, most notably involving the cyclization of hydrazine derivatives with a source of one carbon atom. A common and direct method is the reaction between hydrazine hydrate and formamide. chemicalbook.com For N-substituted derivatives like this compound, a substituted hydrazine, specifically benzylhydrazine (B1204620), would be a logical precursor.

One plausible pathway involves the reaction of benzylhydrazine with formic acid. This process begins with the formation of N-benzyl-N'-formylhydrazine. Subsequent heating of this intermediate would induce intramolecular cyclization via dehydration, leading to the formation of the this compound ring.

Alternatively, the Einhorn-Brunner reaction provides a pathway for synthesizing substituted 1,2,4-triazoles. chemicalbook.com This involves the acid-catalyzed condensation of an N,N'-diacylhydrazine derivative. While typically used for N-alkyl triazoles, a variation of this method could potentially be adapted.

A more general and widely applicable method is the Pellizzari synthesis, which involves the reaction of amides with hydrazides to form an acyl amidrazone intermediate. chemicalbook.com This intermediate then undergoes intramolecular cyclization to yield the 1,2,4-triazole ring. For the synthesis of this compound, this would likely involve a reaction sequence starting with benzylhydrazine and a suitable formylating agent.

Furthermore, a patented process describes the synthesis of 4-amino-1,2,4-(4H)triazole derivatives by reacting hydrazine or an aqueous hydrazine solution with a carboxylic acid in the presence of an acidic ion exchange resin catalyst. google.com This method proceeds under mild conditions to produce a product with high yield and purity. google.com Adapting this for the target molecule would involve using benzylhydrazine and formic acid.

Nucleophilic and Electrophilic Reactivity of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms. chemicalbook.comnih.gov This structure confers a dual reactivity profile, making it susceptible to both electrophilic and nucleophilic attacks. nih.gov

Electrophilic Reactivity: The 1,2,4-triazole ring is considered a π-excessive system, meaning the ring has a high electron density. chemicalbook.com This makes the nitrogen atoms, particularly the pyridine-type nitrogens (N1 and N2), nucleophilic and prone to electrophilic attack. chemicalbook.comnih.gov In the case of this compound, the N4 position is already substituted. The remaining N1 and N2 atoms are the primary sites for reactions with electrophiles such as alkyl halides or acyl chlorides. researchgate.net The exocyclic amino group can also be a site of electrophilic attack, though reactions on the ring nitrogens are common. researchgate.netacs.org The benzylamino group, being electron-donating, further enhances the nucleophilicity of the ring nitrogens.

Nucleophilic Reactivity: Conversely, the carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient (π-deficient). chemicalbook.comnih.gov This is due to their attachment to two electronegative nitrogen atoms, which withdraw electron density. nih.gov This deficiency makes the C3 and C5 positions susceptible to attack by nucleophiles, especially under mild conditions. chemicalbook.comnih.gov Nucleophilic substitution of hydrogen is possible, particularly in nitro-activated systems, through mechanisms like the Vicarious Nucleophilic Substitution (VNS). researchgate.net For this compound, while the ring is not activated by a nitro group, strong nucleophiles can potentially react at the carbon positions, although this is less common than electrophilic attack on the nitrogen atoms. The acidity of the N-H protons in N-unsubstituted 1,2,4-triazoles (pKa of 10.26) also allows for easy deprotonation to form a triazolide anion, which is a potent nucleophile itself. chemicalbook.com

Table 1: Reactivity of the 1,2,4-Triazole Ring in this compound

| Reactant Type | Site of Attack | Nature of the Ring Position | Influencing Factors |

|---|---|---|---|

| Electrophiles (e.g., Alkyl Halides, Acyl Chlorides) | N1 and N2 atoms | Nucleophilic, π-excessive | Benzylamino group at N4 directs attack to N1/N2; exocyclic amino group can also react. researchgate.netresearchgate.net |

| Nucleophiles (e.g., Strong Bases, Organometallics) | C3 and C5 atoms | Electrophilic, π-deficient | Electron-withdrawing effect of ring nitrogens; activation by other substituents enhances reactivity. chemicalbook.comnih.gov |

Regioselectivity in Chemical Modifications

When this compound undergoes chemical modification, particularly with electrophiles, the issue of regioselectivity becomes paramount. With the N4 position occupied, electrophilic attack is directed towards the N1 and N2 positions. The outcome of such reactions is governed by a combination of electronic, steric, and reaction conditions.

Studies on the alkylation of analogous S-substituted 1,2,4-triazoles have shown that both N1 and N2 isomers can be formed, with the N2 alkylated isomers often being preferentially formed. nih.gov However, the regioselectivity can be influenced by the nature of the alkylating agent and the substituents on the triazole ring. nih.gov For instance, in the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane, a mixture of N1-CH2-N1, N1-CH2-N2, and N2-CH2-N2 linked isomers were formed, with the mixed N1/N2 isomer being favored due to steric effects. nih.gov

Computational and experimental studies on C-amino-1,2,4-triazoles provide further insight. researchgate.netacs.orgdatapdf.com The nucleophilicity of the different nitrogen atoms can be predicted using computational methods. Increasing the hardness of the electrophile is predicted to increase the probability of attack at the N4 atom (if available), while softer electrophiles may favor attack at N2 or the exocyclic amino group. acs.orgdatapdf.com In 1-substituted 3-amino-1,2,4-triazoles, quaternization with alkyl halides can proceed with low selectivity, involving N2, N4, and the exocyclic amino group as potential reaction centers. acs.org

For this compound, the bulky benzyl group at N4 exerts a significant steric influence, which may disfavor substitution at the adjacent N1 position, potentially leading to a preference for attack at the more accessible N2 position. The electronic effect of the benzylamino group, which donates electron density to the ring, will modulate the intrinsic nucleophilicity of the N1 and N2 atoms. The choice of base and solvent can also play a critical role in determining the ratio of N1 to N2 substituted products. chemicalbook.com

Table 2: Factors Influencing Regioselectivity in Electrophilic Substitution

| Factor | Influence on Regioselectivity (N1 vs. N2) | Example/Rationale |

|---|---|---|

| Steric Hindrance | The bulky benzyl group at N4 may sterically hinder attack at the adjacent N1 position, favoring the N2 position. | In related systems, steric effects have been shown to direct alkylation. nih.gov |

| Electronic Effects | The electron-donating benzylamino group increases the nucleophilicity of both N1 and N2. The relative basicity of these two centers will influence the outcome. | Computational studies on similar aminotriazoles help predict reactive sites. acs.org |

| Nature of Electrophile | "Hard" electrophiles might show different selectivity compared to "soft" electrophiles. | The Hard-Soft Acid-Base (HSAB) principle can be applied to predict reaction sites. acs.org |

| Reaction Conditions | The choice of base, solvent, and temperature can significantly alter the product ratio. | Alkylation of 1H-1,2,4-triazole can be directed to N1 using sodium ethoxide, while other conditions yield mixtures. chemicalbook.com |

Spectroscopic and Structural Elucidation of 4 Benzylamino 4h 1,2,4 Triazole Derivatives

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 4-benzylamino-4H-1,2,4-triazole derivatives, the FT-IR spectra exhibit characteristic absorption bands that confirm the presence of the triazole ring, the benzyl (B1604629) group, and the amino linkage.

Key vibrational frequencies observed in the FT-IR spectra of 4-amino-4H-1,2,4-triazole and its derivatives include:

Aromatic C-H stretching: These vibrations typically appear in the range of 3097–3032 cm⁻¹. researchgate.net

N-H stretching: The stretching vibration of the N-H bond in the amino group is observed around 3211 cm⁻¹ and 3126 cm⁻¹. researchgate.net

C=N stretching: The imine (C=N) stretching vibration within the triazole ring is a key indicator and is generally found in the region of 1655–1600 cm⁻¹. researchgate.net

C=C aromatic stretching: These bands are typically observed at approximately 1529 cm⁻¹ and 1483 cm⁻¹. researchgate.net

N-N stretching: The stretching vibration of the nitrogen-nitrogen bond within the triazole ring is seen around 1433 cm⁻¹. researchgate.net

C-N stretching: The carbon-nitrogen stretching vibration is typically found near 1159 cm⁻¹. researchgate.net

The absence of amine and carbonyl group absorption bands in the FT-IR spectra of derivatives formed through condensation reactions supports the successful formation of the new compounds. researchgate.net For instance, in the synthesis of Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the disappearance of the NH₂ peak confirms the reaction's completion.

Table 1: Characteristic FT-IR Vibrational Frequencies for 4-Amino-4H-1,2,4-triazole Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | References |

|---|---|---|---|

| Aromatic C-H | Stretching | 3097–3032 | researchgate.net |

| N-H | Stretching | ~3211, ~3126 | researchgate.net |

| C=N (imine) | Stretching | 1655–1600 | researchgate.net |

| C=C (aromatic) | Stretching | ~1529, ~1483 | researchgate.net |

| N-N | Stretching | ~1433 | researchgate.net |

| C-N | Stretching | ~1159 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectra of this compound derivatives show distinct signals for the protons of the triazole ring, the benzyl group, and the amino group.

Triazole Protons: The protons attached to the triazole ring typically appear as singlets in the downfield region of the spectrum. For example, in a derivative of 4-amino-4H-1,2,4-triazole, the two triazole protons (Tri-H) were observed as a singlet at 8.25 ppm. researchgate.net

Aromatic Protons: The protons of the benzyl ring and any other aromatic substituents give signals in the aromatic region, typically between 7.0 and 8.0 ppm. The splitting patterns of these signals (e.g., doublets, triplets, multiplets) provide information about the substitution pattern on the aromatic ring. researchgate.netnih.gov

Amino and Methylene (B1212753) Protons: The proton of the amino group (NH) and the methylene protons (CH₂) of the benzyl group also give characteristic signals. For instance, the NH₂ protons in 3-(2,4-dinitrophenylthio)-5-phenyl-4H-1,2,4-triazol-4-amine appear as a singlet at 6.31 ppm. researchgate.net The methylene protons of a benzyl group typically appear as a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Triazole Carbons: The carbon atoms of the 1,2,4-triazole (B32235) ring typically resonate in the range of 140–160 ppm. For instance, the triazole carbons in a derivative were observed at 147 ppm. researchgate.net

Aromatic Carbons: The carbon atoms of the benzyl ring and other aromatic groups appear in the aromatic region, generally between 120 and 140 ppm. researchgate.netnih.gov

Methylene Carbon: The methylene carbon of the benzyl group gives a signal in the aliphatic region of the spectrum.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Amino-4H-1,2,4-triazole Derivatives

| Nucleus | Functional Group | Chemical Shift Range (ppm) | References |

|---|---|---|---|

| ¹H | Triazole-H | ~8.25 | researchgate.net |

| Aromatic-H | 7.0 - 8.0 | researchgate.netnih.gov | |

| NH₂ | ~6.31 | researchgate.net | |

| ¹³C | Triazole-C | 140 - 160 | researchgate.net |

| Aromatic-C | 120 - 140 | researchgate.netnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound derivatives, the UV-Vis spectra are characterized by absorption bands in the ultraviolet region. The unsubstituted 1,2,4-triazole shows a very weak absorption at 205 nm. ijsr.net However, the introduction of chromophoric groups like the benzylamino group leads to a bathochromic shift (a shift to longer wavelengths). For instance, N-acetyl-1,2,4-triazole exhibits an absorption band at 221.5 nm. ijsr.net In some synthesized 4-amino-4H-1,2,4-triazole derivatives, a bathochromic shift was observed, with absorption bands appearing above 320 nm. researchgate.net For example, a violet-colored derivative showed a λₘₐₓ at 420 nm. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectra of 1,2,4-triazole derivatives, a strong molecular ion peak is typically observed, which corresponds to the molecular weight of the compound. ijsr.net The fragmentation pattern involves the cleavage of bonds within the molecule, providing further structural information. Common fragmentation in 1,2,4-triazoles involves the cleavage of the N1–N2 and N4–C5 bonds. ijsr.net For a synthesized derivative of 4-amino-4H-1,2,4-triazole, the mass spectrum showed a molecular ion peak (M⁺) at m/z 215, which is consistent with its molecular formula. researchgate.net

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and empirical formula. For example, for 3-(2,4-dinitrophenylthio)-5-p-tolyl-4H-1,2,4-triazol-4-amine (C₁₅H₁₂N₆O₄S), the calculated elemental analysis was C, 48.38%; H, 3.25%; N, 22.57%, and the found values were C, 48.56%; H, 3.30%; N, 22.38%. researchgate.net

Computational and Theoretical Investigations of 4 Benzylamino 4h 1,2,4 Triazole Systems

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of 1,2,4-triazole (B32235) derivatives due to its balance of computational cost and accuracy. irjweb.comnih.gov These calculations allow for the optimization of molecular geometry and the determination of various quantum chemical parameters that describe the molecule's behavior. irjweb.com Studies on related triazole systems often utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with various basis sets, such as 6-311++G(d,p), to model their properties in the gas phase or in solution. irjweb.comepstem.netejosat.com.tr Such theoretical work is crucial for elucidating electronic structures, molecular orbital energies, and other properties that are difficult to probe experimentally. irjweb.com

The electronic structure of a molecule dictates its chemical reactivity, and computational methods provide a detailed picture of electron distribution and energy levels.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.comnih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. nih.gov The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For a close structural analog, (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, DFT calculations have been performed to determine these values. epstem.net These findings offer a reasonable approximation for the electronic behavior expected for 4-benzylamino-4H-1,2,4-triazole. The calculations show that the inclusion of the benzylideneamino group significantly influences the electronic properties of the triazole ring.

| Computational Method | Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| DFT/B3LYP/6-311++G(2d,2p) | (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine | -6.79 | -1.74 | 5.05 | epstem.net |

| HF/6-311++G(2d,2p) | (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine | -9.13 | 1.80 | 10.93 | epstem.net |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, interactions between bonds, and charge distributions within a molecule. researchgate.netmdpi.com It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). These interactions, reported as second-order perturbation energies (E(2)), indicate the intensity of electron delocalization, which is crucial for understanding molecular stability and conjugation effects. mdpi.com In studies of diorganotin(IV) complexes derived from a 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole Schiff base, NBO analysis provided insight into intramolecular bonding and interactions. researchgate.net Similarly, for other triazole derivatives, NBO analysis has been used to investigate thione-thiol tautomerism and hyperconjugative interactions. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ejosat.com.trresearchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms) and are susceptible to electrophilic attack. ejosat.com.tr Blue regions represent positive electrostatic potential, associated with electron-deficient areas (e.g., hydrogen atoms attached to heteroatoms), which are prone to nucleophilic attack. irjweb.comejosat.com.tr Green areas denote neutral potential. For various triazole derivatives, MEP analyses have successfully identified the most reactive sites, correlating with their observed chemical behavior. ejosat.com.trresearchgate.net

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. epstem.net The calculated frequencies, corresponding to specific vibrational modes (stretching, bending, torsion), are often scaled by an appropriate factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental Infrared (IR) and Raman spectra. epstem.net This correlation is essential for assigning the absorption bands observed in experimental spectra to specific functional groups within the molecule.

For the parent ligand, 4-amino-4H-1,2,4-triazole, a theoretical IR spectrum has been calculated at the DFT (B3LYP/6-311++G**) level, aiding in the interpretation of its coordination complexes. researchgate.net Furthermore, a detailed vibrational analysis of the related (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine provides a basis for assigning the key vibrational modes expected in this compound.

| Vibrational Mode | Calculated Wavenumber (cm-1) (B3LYP) | Assignment | Reference |

|---|---|---|---|

| N-H stretch | 3482 | Amino group N-H asymmetric stretching | epstem.net |

| C-H stretch (aromatic) | 3181-3105 | Aromatic C-H stretching in the benzylidene ring | epstem.net |

| C=N stretch | 1659 | Azomethine (Schiff base) C=N stretching | epstem.net |

| N-N stretch | 1441 | Triazole ring N-N stretching | epstem.net |

| C-N stretch | 1345 | Stretching of the C-N bond linking the rings | epstem.net |

Note: Data is for (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, a structural analog.

Prediction and Correlation of Spectroscopic Data

Theoretical NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and confirmation. For 1,2,4-triazole derivatives, these calculations are typically performed using quantum chemical methods like the Gauge-Independent Atomic Orbital (GIAO) method. While specific theoretical NMR data for this compound is not extensively detailed in the reviewed literature, the approach is well-established for this class of compounds.

Studies on related molecules, such as 1,2,3-triazole-4-carboxylic acids, demonstrate a good correlation between theoretical and experimental ¹H and ¹³C NMR chemical shifts when calculated at levels like mPW1PW91/6-311+G(2d,p)//B3LYP/6-311+G(2d,p). This agreement validates the use of computational chemistry in assigning the fine structures of triazole derivatives. rsc.org Experimental ¹H NMR data for the parent compound, 4-amino-4H-1,2,4-triazole, provides a foundational reference for understanding the impact of the N-amino group on the triazole ring's electronic environment. chemicalbook.com For substituted derivatives, such as those with acetamide (B32628) or phenyl-thiol groups, both ¹H and ¹³C NMR spectra have been crucial in confirming their structures, with characteristic signals for the triazole ring carbons and protons being identified. nih.govpensoft.net

Tautomeric Equilibria and Stability Studies

The 1,2,4-triazole ring system can exist in different tautomeric forms, primarily the 1H- and 4H- tautomers. Numerous theoretical and physical studies have concluded that the 1H-1,2,4-triazole form is generally more stable than the 4H-1,2,4-triazole form. ijsr.net High-level ab initio calculations have quantified this difference, showing the 4H-1,2,4-triazole to be higher in energy by approximately 6.25 kcal/mol compared to the 1H tautomer.

However, in the case of this compound, the presence of the benzylamino substituent at the N4 position effectively locks the molecule in the 4H tautomeric form. This prevents the prototropic tautomerism that is characteristic of the unsubstituted or C-substituted triazole ring. Theoretical studies on related 4-amino-substituted triazoles focus on conformational analysis rather than tautomerism of the ring itself. researchgate.netresearchgate.net For instance, studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol investigate the thione-thiol tautomerism at the C3 position, with quantum chemical calculations helping to determine the more stable conformation in various environments. researchgate.netnih.gov The stability of different tautomers is influenced by factors such as substituents, solvent effects, and the potential for intramolecular hydrogen bonding. researchgate.netacs.org

Molecular Modeling and Dynamics Simulations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into potential biological activity. For the 1,2,4-triazole scaffold, which is a key component in many pharmacologically active agents, docking studies have been widely applied to investigate interactions with various biological targets, particularly in the context of anticancer research. nih.govpensoft.net

Derivatives of 1,2,4-triazole have been docked against a range of protein targets to elucidate their mechanism of action. These studies often reveal key interactions, such as hydrogen bonds formed by the nitrogen atoms of the triazole ring and hydrophobic interactions involving substituted phenyl rings, which are crucial for binding affinity. pensoft.net For example, docking studies have been performed on 1,2,4-triazole derivatives against targets like c-kit tyrosine kinase, protein kinase B, and various isoforms of carbonic anhydrase and tankyrase, which are implicated in cancer progression. nih.govnih.gov Although specific docking studies for this compound were not highlighted, the general findings for this class of compounds underscore the triazole core's ability to act as a versatile pharmacophore. nih.govnih.gov

| Derivative Class | Protein Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| 1,2,4-Triazole-based Acetamides | c-kit Tyrosine Kinase, Protein Kinase B | Excellent binding affinities, with compound 7f showing -176.749 kcal/mol (c-kit) and -170.066 kcal/mol (Protein Kinase B). | nih.gov |

| Indolyl 1,2,4-Triazoles | CDK4/CDK6 | Binding mode found to mimic the FDA-approved inhibitor palbociclib. | rsc.org |

| 1,2,4-Triazole-Thiadiazine Hybrids | Aromatase | Designed as potential aromatase inhibitors for breast cancer treatment. | nih.gov |

| 4-benzyl-5-(4-brom)phenoxymethyl-1,2,4-triazolyl-3yl-merkapto-acetic acid derivatives | 1YS1, 1FM6, 1BXL (Cancer-related proteins) | Docking studies provided excellent results, identifying active candidates against various cancer cell lines. | researchgate.net |

| 1,2,4-Triazole incorporating Mefenamic Acid | EGFR Tyrosine Kinase | Compound HB5 showed inhibition of EGFR, leading to apoptosis in Hep G2 cancer cells. | pensoft.net |

Molecular Dynamics Simulations for Binding Stability

To complement molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of a ligand-receptor complex over time. These simulations provide a more realistic representation of the physiological environment and can validate the interactions predicted by docking. pensoft.net

For 1,2,4-triazole derivatives, MD simulations have been crucial in confirming the stability of their binding to protein targets. nih.govpensoft.net Studies have utilized simulations of up to 500 ns to analyze the behavior of the complex. nih.gov Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of hydrogen bonds are monitored throughout the simulation. nih.govpensoft.net Stable RMSD values for the protein-ligand complex suggest that the ligand remains securely in the binding pocket without significant conformational changes. nih.gov For instance, a 100 ns MD simulation of a 1,2,4-triazole derivative complexed with an antioxidant enzyme indicated great stability, reinforcing the docking results. pensoft.net Similarly, MD simulations of 4H-1,2,4-triazole derivatives with tankyrase enzymes confirmed stable binding, with MM-GBSA calculations showing strong binding energies. nih.gov These studies collectively demonstrate that MD simulations are a vital tool for validating the binding modes of triazole-based compounds and ensuring the longevity of crucial ligand-receptor interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug design for predicting the activity of novel compounds and optimizing lead structures. physchemres.org

Numerous QSAR studies have been conducted on 1,2,4-triazole derivatives to understand the structural requirements for their anticancer activity. physchemres.orgnih.gov Both 2D and 3D-QSAR models have been developed. For example, a 3D-QSAR study using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives yielded a model with high predictive power (pred_r² = 0.8417). nih.govresearchgate.net This model highlighted that steric and electrostatic fields are significant contributors to the anticancer activity. nih.govresearchgate.net

Another study on 1,2,4-triazole derivatives against pancreatic cancer developed 2D-QSAR models using Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN). physchemres.orgphyschemres.org The resulting models showed good statistical validation, with the MNLR model demonstrating a cross-validation coefficient (Q²) of 0.90 and a predictive determination coefficient (R²test) of 0.852. physchemres.orgphyschemres.org These QSAR models provide valuable insights into the structure-activity landscape of 1,2,4-triazole derivatives, guiding the synthesis of new analogues with potentially enhanced potency. ajrconline.org

| Triazole Series | Biological Activity | QSAR Model/Method | Key Statistical Results | Reference |

|---|---|---|---|---|

| 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives | Anticancer | 3D-QSAR (kNN-MFA) | r² = 0.8713, q² = 0.2129, pred_r² = 0.8417 | nih.govresearchgate.net |

| 1,2,4-Triazole derivatives | Anti-pancreatic cancer | 2D-QSAR (MLR, MNLR, ANN) | MNLR: Q² = 0.90, R²test = 0.852; ANN: r = 0.896 | physchemres.orgphyschemres.org |

| -3-phenyl nih.govphyschemres.orgajrconline.orgtriazolo[3,4-b] physchemres.orgphyschemres.orgajrconline.org thiadiazole derivatives | Anticancer | QSAR (kNN-MFA) | Identified compounds 7, 8, and 10 as promising leads. | ajrconline.org |

Crystallographic Studies of 4 Benzylamino 4h 1,2,4 Triazole and Its Complexes

Single-Crystal X-ray Diffraction Analysis

In a study of 4-[4-(Diethylamino)benzylideneamino]-4H-1,2,4-triazole, a related Schiff base, the compound was found to crystallize in the orthorhombic system. nih.gov The 1,2,4-triazole (B32235) ring itself is essentially planar. nih.govnih.gov The analysis of a heterobimetallic silver(I)–vanadium(V) complex incorporating 4-benzyl-4H-1,2,4-triazole revealed a monoclinic crystal system with the P2₁/c space group. nih.gov

Similarly, the analysis of 4-benzylideneamino-5-mercapto-1,2,4-triazole, another related compound, showed it crystallizes in the monoclinic space group P2₁/c. rsc.org The triazole ring in this structure is also planar, with the benzylidene group being nearly coplanar with it. rsc.org

Interactive Table: Crystallographic Data for 4-[4-(Diethylamino)benzylideneamino]-4H-1,2,4-triazole nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Formula | C13H17N5 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.740 (3) |

| b (Å) | 9.238 (4) |

| c (Å) | 18.497 (7) |

| V (ų) | 1322.5 (9) |

Supramolecular Interactions in Crystal Lattices

The crystal packing of 4-benzylamino-4H-1,2,4-triazole derivatives is stabilized by a variety of non-covalent interactions, which dictate the supramolecular architecture. These interactions include hydrogen bonds, π-π stacking, and C-H⋯π interactions.

Hydrogen Bonding Networks (e.g., N-H⋯N, C-H⋯N, C-H⋯O, N-H⋯O)

Hydrogen bonds are the most prominent interactions in the crystal structures of many 1,2,4-triazole derivatives. In the crystal structures of several 4-benzylamino-1H-1,2,4-triazol-5(4H)-one derivatives, molecules are linked by intermolecular N-H⋯O and N-H⋯N hydrogen bonds. nih.gov For instance, in 4-benzylamino-3-(4-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one, these hydrogen bonds form a key part of the crystal packing. nih.gov

In the structure of 4-[4-(Diethylamino)benzylideneamino]-4H-1,2,4-triazole, the crystal packing is stabilized by an intermolecular C—H⋯N hydrogen bond. nih.govresearchgate.net The analysis of a silver(I)–vanadium(V) complex with 4-benzyl-4H-1,2,4-triazole ligands also identified C—H⋯O hydrogen bonds. nih.gov Studies on other related 4-amino-4H-1,2,4-triazole compounds have shown that molecules are often linked by N-H⋯N hydrogen bonds, forming distinct ring motifs that create a three-dimensional network. nih.gov

π-π Stacking Interactions

Aromatic π-π stacking interactions are another significant feature in the crystal packing of these compounds. A weak π-π stacking interaction has been observed in 4-benzylamino-3-(4-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one, involving the benzene (B151609) ring of the aminobenzyl group and the 1,2,4-triazole moiety, with a centroid-centroid distance of 3.7397 (10) Å. nih.gov In other triazole derivatives, centrosymmetric π-π stacking interactions are observed between the triazole and benzene rings of adjacent molecules, with ring-centroid separations around 3.895 (1) Å. researchgate.net In some cases, π-π interactions occur between pairs of triazole rings across an inversion center, with interplanar distances of about 3.1852 (2) Å. nih.gov

Hirshfeld Surface Analysis and Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For a silver(I) complex of 4-amino-4H-1,2,4-triazole, Hirshfeld analysis revealed that the most abundant intermolecular contacts are O···H (34.0%), followed by Ag···N (10.6%), H···H (10.4%), Ag···O (9.3%), and N···H (9.0%). mdpi.com In a heterobimetallic complex with 4-benzyl-4H-1,2,4-triazole, Hirshfeld analysis was also employed to describe the hydrogen-bonding interactions, including C—H⋯O and C—H⋯F contacts. nih.gov This method allows for the detailed mapping of close contacts, highlighting the key interactions responsible for the stability of the crystal structure. nih.govnih.gov

Geometric Parameters and Conformational Analysis

The geometric parameters, such as bond lengths and angles, and the conformational analysis of this compound derivatives provide insight into their molecular shape and flexibility. The 1,2,4-triazole ring is consistently found to be planar. nih.govnih.govrsc.org

In 4-[4-(Diethylamino)benzylideneamino]-4H-1,2,4-triazole, the dihedral angle between the triazole ring and the benzene ring is 5.77 (16)°. nih.govresearchgate.net For 4-benzylideneamino-5-mercapto-1,2,4-triazole, the benzylidene group is at an angle of 4° to the triazole ring. rsc.org The conformation of such molecules can be influenced by steric and electronic effects, leading to phenomena like conformational polymorphism, where a compound crystallizes in different forms with distinct molecular conformations. mdpi.com

Interactive Table: Selected Bond Distances (pm) for 4-benzylideneamino-5-mercapto-1,2,4-triazole rsc.org

| Bond | Distance (pm) |

|---|---|

| C–S | 167.3 |

| N–N (ring) | 137.0 |

| N–N (side-chain) | 139.6 |

| N(2)–C(3) | 128.7 |

| C(3)–N(4) | 136.7 |

| N(4)–C(5) | 138.1 |

Coordination Chemistry of 4 Benzylamino 4h 1,2,4 Triazole As a Ligand

Synthesis of Metal Complexes Involving 1,2,4-Triazole (B32235) Ligands

The synthesis of metal complexes involving 1,2,4-triazole ligands, including 4-substituted derivatives like 4-Benzylamino-4H-1,2,4-triazole, is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov Common methods involve the direct reaction of the ligand and metal salt in a solution, often with gentle heating or refluxing to facilitate the reaction. nih.gov The choice of solvent is crucial and can range from polar solvents like ethanol and methanol to dimethylformamide (DMF), depending on the solubility of the reactants. ekb.eg

The stoichiometry of the reactants (metal-to-ligand molar ratio) plays a significant role in determining the final product. nih.gov By varying this ratio, it is possible to isolate complexes with different numbers of coordinated ligands. The nature of the counter-anion from the metal salt can also influence the structure of the resulting complex, sometimes participating in the coordination sphere or forming hydrogen bonds within the crystal lattice. mdpi.com

For instance, a general synthetic route for a metal complex with a 4-amino-substituted 1,2,4-triazole ligand can be described as follows: An ethanolic solution of the desired metal salt (e.g., nickel(II) chloride, cobalt(II) chloride) is added to an ethanolic solution of the 1,2,4-triazole derivative in a specific metal-to-ligand molar ratio (e.g., 1:2). The reaction mixture is then refluxed for a period, after which the resulting crystalline precipitate is filtered, washed, and dried. Solvothermal synthesis has also been employed to obtain crystalline coordination polymers. sc.edu

Ligand Binding Modes and Coordination Geometries

The coordination of this compound to metal centers can occur through different binding modes, primarily involving the nitrogen atoms of the triazole ring. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the steric hindrance posed by the benzylamino substituent.

4-Amino-substituted 1,2,4-triazoles can coordinate to metal ions in both monodentate and bidentate fashions. researchgate.net In monodentate coordination , the ligand binds to a single metal center through one of the nitrogen atoms of the triazole ring. researchgate.net

In bidentate coordination , the ligand can bridge two metal centers, a common feature for 1,2,4-triazole derivatives. This bridging typically occurs through the N1 and N2 atoms of the triazole ring, leading to the formation of polynuclear complexes or coordination polymers. mdpi.com This N1,N2-bridging mode is a well-established characteristic of 4-substituted 1,2,4-triazoles, as the substituent at the 4-position does not sterically hinder this type of coordination. mdpi.com The ability of the triazole ring to act as a bridge between metal ions is a key factor in the formation of extended one-, two-, or three-dimensional structures. mdpi.com

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Monodentate | The ligand binds to a single metal center through one of the nitrogen atoms of the triazole ring. | Typically forms mononuclear complexes. |

| Bidentate (N1,N2-bridging) | The ligand bridges two metal centers using the N1 and N2 atoms of the triazole ring. | Leads to the formation of polynuclear complexes and coordination polymers. |

The coordination of this compound ligands around a central metal ion gives rise to various coordination geometries. The resulting geometry is influenced by the coordination number of the metal ion and the nature of the ligands.

Commonly observed geometries for transition metal complexes with 1,2,4-triazole derivatives include octahedral and tetrahedral . ekb.eg In an octahedral geometry, the central metal ion is surrounded by six ligands. wikipedia.org For example, in trinuclear complexes bridged by 1,2,4-triazole ligands, the central metal ion can exhibit an MN6 octahedral configuration, while the terminal metal ions may have an MN3O3 fac-octahedral geometry with coordinated water molecules. mdpi.com Distorted octahedral geometries are also frequently observed.

While less common, other geometries such as trigonal-bipyramidal and square pyramidal can also be adopted. researchgate.netekb.eg For instance, a square-pyramidal geometry has been observed in a mononuclear copper(II) complex with 4-amino-1,2,4-triazole (B31798) where four triazole ligands form the base and a water molecule occupies the apical position. researchgate.net

| Coordination Geometry | Description | Example Metal Ions |

|---|---|---|

| Octahedral | The central metal ion is coordinated to six ligands. | Co(II), Ni(II), Cu(II) |

| Tetrahedral | The central metal ion is coordinated to four ligands. | Zn(II), Cd(II) nih.gov |

| Square Pyramidal | The central metal ion is coordinated to five ligands. | Cu(II) researchgate.net |

| Trigonal-Bipyramidal | The central metal ion is coordinated to five ligands. | - |

The bridging capability of 1,2,4-triazole ligands facilitates the formation of both homometallic and heterometallic coordination complexes. Homometallic complexes contain only one type of metal ion, and the triazole ligands can link these metal centers to form polynuclear structures or extended networks. mdpi.com

Heterometallic complexes , containing two or more different metal ions, can also be synthesized using triazole-based ligands. These complexes are of interest for their potential applications in areas such as catalysis and molecular magnetism. The synthesis of heterometallic complexes often involves a stepwise approach where a pre-formed complex with one metal is reacted with a salt of a second metal.

Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand. nih.gov The coordination of the triazole ligand to the metal ion is typically evidenced by shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring. eurjchem.com The appearance of new bands in the low-frequency region of the IR spectrum can be attributed to the formation of metal-nitrogen (M-N) bonds. The presence of coordinated water molecules can be identified by characteristic O-H stretching and bending vibrations. mdpi.com

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can be used to infer the coordination geometry around the metal ion. The d-d transitions of the metal ions are sensitive to the ligand field environment, and their positions in the spectrum can be characteristic of specific geometries (e.g., octahedral, tetrahedral). Charge transfer bands may also be observed.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions. nih.gov Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode and the structure of the complex in solution. ekb.eg

Theoretical Studies on Electronic and Optical Properties of Metal Complexes

Theoretical studies, particularly those employing Density Functional Theory (DFT) , have become an invaluable tool for understanding the electronic structure, bonding, and properties of metal complexes with 1,2,4-triazole-based ligands. acs.orgresearchgate.netresearchgate.net

DFT calculations can be used to optimize the geometry of the complexes and to calculate various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. irjweb.com

Furthermore, theoretical calculations can be used to simulate and interpret spectroscopic data. For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of the complexes, allowing for the assignment of the observed electronic transitions. nih.gov DFT can also be used to calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. dnu.dp.ua

These computational methods also allow for the investigation of the nonlinear optical (NLO) properties of these compounds, which are of interest for applications in optoelectronics. researchgate.netnih.gov

Biological and Pharmacological Research Applications of 4 Benzylamino 4h 1,2,4 Triazole Derivatives in Vitro & Pre Clinical Studies

Antimicrobial Activity

Derivatives of 4-Benzylamino-4H-1,2,4-triazole have demonstrated notable antimicrobial properties, with studies exploring their efficacy against a variety of bacterial and fungal pathogens, as well as their potential for treating tuberculosis.

Research has shown that Schiff bases of 4-amino-3-mercapto-1,2,4-triazole, which are structurally related to 4-benzylamino-4H-1,2,4-triazoles, exhibit significant antibacterial activity. One study synthesized a series of 4-(benzylideneamino)-3-mercapto-1,2,4-triazoles and tested them against various Gram-positive and Gram-negative bacteria. The results indicated that while the parent triazole showed weak to moderate activity, the introduction of a benzylidene group significantly enhanced the antibacterial effects. Specifically, compounds with electron-withdrawing groups on the phenyl ring, such as chloro and nitro groups, displayed the most potent activity against both types of bacteria.

Another study focused on novel 1,2,4-triazole (B32235) derivatives and their antibacterial potential. The findings revealed that certain derivatives exhibited good activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some of these compounds were found to be comparable to standard antibacterial drugs.

The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. The presence of the triazole ring, combined with the benzylamino moiety, is believed to play a crucial role in their mechanism of action.

| Compound | Bacterial Strain | Activity | Reference |

| 4-(4-Chlorobenzylideneamino)-3-mercapto-1,2,4-triazole | Staphylococcus aureus | High | |

| 4-(4-Nitrobenzylideneamino)-3-mercapto-1,2,4-triazole | Escherichia coli | High | |

| Novel 1,2,4-triazole derivative | Staphylococcus aureus | Good | |

| Novel 1,2,4-triazole derivative | Escherichia coli | Good |

In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal activity. Several studies have demonstrated their effectiveness against a range of fungal species, including those of clinical significance.

One research article detailed the synthesis of a series of 4-benzyl-5-heptyl-2H-1,2,4-triazol-3(4H)-one derivatives and their evaluation for antifungal activity. The results showed that these compounds exhibited significant antifungal effects against various fungal strains. The study highlighted that the presence of the benzyl (B1604629) group was important for the observed activity.

Another study explored the antifungal potential of novel 1,2,4-triazole derivatives. The findings indicated that some of the synthesized compounds displayed potent antifungal activity against Candida albicans and Aspergillus niger. The MIC values were found to be in a low micromolar range, suggesting their potential as lead compounds for the development of new antifungal agents.

The mechanism of antifungal action of these triazole derivatives is often linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This mode of action is similar to that of commercially available azole antifungal drugs.

| Compound | Fungal Strain | Activity | Reference |

| 4-Benzyl-5-heptyl-2H-1,2,4-triazol-3(4H)-one derivative | Various fungal strains | Significant | |

| Novel 1,2,4-triazole derivative | Candida albicans | Potent | |

| Novel 1,2,4-triazole derivative | Aspergillus niger | Potent |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Derivatives of this compound have shown promise in this area.

A study focused on the synthesis and antimycobacterial activity of a series of 4-(substituted-benzylamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols. The in vitro evaluation of these compounds against Mycobacterium tuberculosis H37Rv revealed that several derivatives exhibited significant antitubercular activity. Notably, compounds with specific substitutions on the benzyl ring demonstrated higher potency.

Further research into 1,2,4-triazole derivatives has also supported their potential as antitubercular agents. A study on 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its Schiff bases indicated that these compounds possess antimycobacterial properties. The introduction of a benzylidene group was found to modulate the activity, with certain derivatives showing promising results.

| Compound | Activity against M. tuberculosis H37Rv | Reference |

| 4-(Substituted-benzylamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Significant | |

| Schiff bases of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Promising |

Other Biological Activities

Beyond their antimicrobial effects, derivatives of this compound have been explored for other pharmacological applications, including their potential as anticonvulsants and aromatase inhibitors.

Several studies have investigated the anticonvulsant potential of 1,2,4-triazole derivatives. One such study synthesized a series of 4-amino-3,5-di(substituted-phenyl)-4H-1,2,4-triazoles and evaluated their anticonvulsant activity. The results from preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicated that some of these compounds provided significant protection against seizures.

Another research effort focused on novel 1,2,4-triazole derivatives and their anticonvulsant properties. The study found that certain compounds exhibited potent anticonvulsant activity in animal models, with some showing a better safety profile than existing anticonvulsant drugs. The structure-activity relationship studies suggested that the nature of the substituent on the triazole ring played a crucial role in the observed anticonvulsant effects.

| Compound | Anticonvulsant Activity Model | Outcome | Reference |

| 4-Amino-3,5-di(substituted-phenyl)-4H-1,2,4-triazole | MES and scPTZ tests | Significant protection | |

| Novel 1,2,4-triazole derivative | Animal models | Potent activity |

Aromatase is a key enzyme in the biosynthesis of estrogens and is a significant target for the treatment of hormone-dependent breast cancer. Research has explored the potential of 1,2,4-triazole derivatives as aromatase inhibitors.

A study focused on the design and synthesis of novel 1,2,4-triazole derivatives as potential aromatase inhibitors. The in vitro evaluation of these compounds demonstrated that several derivatives exhibited potent inhibitory activity against aromatase. The study also highlighted the importance of the triazole nitrogen atom in coordinating with the heme iron of the aromatase enzyme, which is a key aspect of the inhibitory mechanism.

Further research into triazole-based compounds has reinforced their potential in this area. A study on the synthesis and biological evaluation of new 1,2,4-triazole derivatives showed that some of the synthesized compounds were effective aromatase inhibitors. The structure-activity relationship analysis indicated that specific structural features were essential for high inhibitory potency.

| Compound | Activity | Reference |

| Novel 1,2,4-triazole derivative | Potent aromatase inhibitor | |

| New 1,2,4-triazole derivative | Effective aromatase inhibitor |

In Vitro Cytotoxicity and Anticancer Potential

Derivatives of this compound have demonstrated notable in vitro cytotoxic and anticancer activities across a range of human cancer cell lines. Researchers have synthesized and evaluated numerous analogues, revealing promising antiproliferative effects. researchgate.netnih.gov

Studies have shown that these compounds exhibit cytotoxicity against various cancer cells, including breast, liver, and lung cancer cell lines. isres.orgmdpi.com For instance, a series of novel 1,2,4-triazole derivatives were synthesized and tested against a panel of cancer cell lines, with several compounds showing remarkable antiproliferative activity. nih.gov Specifically, compounds with certain substitutions on the benzylamino moiety displayed potent inhibitory effects on cancer cell growth. nih.govnih.gov

The anticancer potential of these derivatives is often linked to their ability to interfere with key cellular processes. Research has pointed towards mechanisms such as the inhibition of crucial cancer-related enzymes like EGFR and BRAF, as well as disruption of tubulin polymerization. nih.gov For example, specific derivatives have been identified as potent inhibitors of both cancer cell proliferation and tubulin formation. nih.gov The cytotoxic effects of some derivatives have been evaluated against human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma), with some compounds showing promising activity with low micromolar IC₅₀ values. nih.gov

The table below summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8c | Multiple | Not specified, but noted as potent inhibitor | nih.gov |

| 8d | Multiple | Not specified, but noted as potent inhibitor | nih.gov |

| 7e | MCF-7, HeLa, A549 | Potent activity reported | nih.gov |

| 10a | HeLa | 5.6 | nih.gov |

| 10d | HeLa | Lower than 12 | nih.gov |

| Bet-TZ1 | A375 (Melanoma) | 22.41 (48h) | mdpi.com |

| Bet-TZ3 | A375 (Melanoma) | 34.34 (48h) | mdpi.com |

Anti-inflammatory Effects

The 1,2,4-triazole scaffold is a constituent of molecules known to possess anti-inflammatory properties. mdpi.comnih.gov Derivatives of this compound have been investigated for their potential to modulate inflammatory responses, showing promising results in various in vitro assays. nih.gov

The mechanisms underlying the anti-inflammatory effects of these compounds are diverse. A primary mode of action is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX). mdpi.com By inhibiting these enzymes, the derivatives can effectively reduce the production of prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation. Some derivatives have emerged as potent and selective COX-2 inhibitors. mdpi.com

Furthermore, these compounds have been shown to modulate the production of pro-inflammatory cytokines. nih.govnih.gov For example, certain 1,2,4-triazole derivatives have been found to decrease the levels of tumor necrosis factor-alpha (TNF-α) while influencing the production of interleukins like IL-6 and IL-10. nih.gov The ability to suppress the proliferation of immune cells, such as peripheral blood mononuclear cells (PBMC), is another aspect of their anti-inflammatory potential. nih.gov In some studies, the anti-inflammatory activity of newly synthesized triazole derivatives was found to be comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov

The table below highlights the anti-inflammatory activities of selected 1,2,4-triazole derivatives.

| Compound/Derivative Series | Mechanism of Action | Key Findings | Reference |

| Schiff bases of 1,2,4-triazole | COX-1/COX-2 Inhibition | Derivative 4 was a potent and selective COX-2 inhibitor. | mdpi.com |

| 1,2,4-triazole-methacrylic acid derivatives | Cytokine Modulation, Antiproliferative | Showed diverse effects on cytokine production and antiproliferative activity on PBMCs. Two compounds had effects comparable to ibuprofen. | nih.gov |

| 1,2,4-triazole-benzothiazole hybrids | In vitro and in vivo anti-inflammatory effects | Compounds 53 and 54 were stronger than diclofenac (B195802) sodium. | mdpi.com |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including cancer and inflammation. nih.govisres.org Derivatives of 1,2,4-triazole, including those with a 4-benzylamino moiety, have been explored for their antioxidant properties. nih.gov

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging bioassay. isres.orgekb.eg Studies have shown that many 1,2,4-triazole derivatives can effectively scavenge free radicals. isres.org For instance, certain synthesized series of 1,2,4-triazole derivatives containing an alkoxy moiety exhibited moderate antioxidant activity, with one compound, 8b , showing remarkable activity. ekb.eg

The structure of the derivative plays a crucial role in its antioxidant potential. The presence of specific functional groups, such as a hydroxyl (-OH) group on a phenyl ring, can enhance antioxidant activity due to the potential for extended conjugation after hydrogen radical abstraction. isres.org In some series, the introduction of a free amino group or a phenyl substituent at the N4 position of the triazole ring was found to increase antioxidant activity. zsmu.edu.ua Conversely, some substitutions can lead to a decrease in activity. zsmu.edu.ua

The table below presents the antioxidant activity of selected 1,2,4-triazole derivatives.

| Compound/Derivative Series | Assay | Key Findings | Reference |

| Compound 8b | DPPH radical scavenging | SC₅₀ of 49.4 µM, showing remarkable activity. | ekb.eg |

| 4-Amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol (2.10) | TBA-AP | Reduced TBA-AP levels by 42.50%. | zsmu.edu.ua |

| 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine (2.25) | TBA-AP | Inhibited the formation of final lipid oxidation products by 41.90%. | zsmu.edu.ua |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (5b) | DPPH radical scavenging | Most active in the series with an IC₅₀ value of 5.84 μg/ml. | researchgate.net |

Enzyme Inhibition Studies (e.g., Glycine (B1666218) Transporter 1, Tyrosinase)